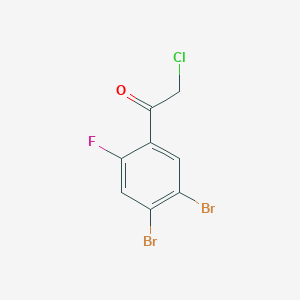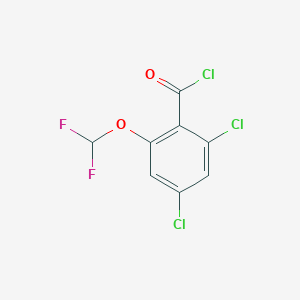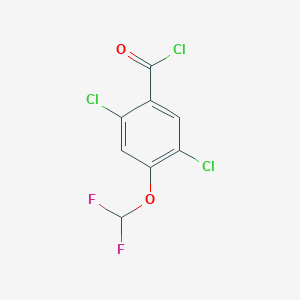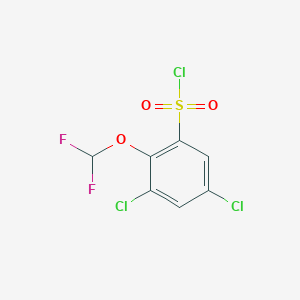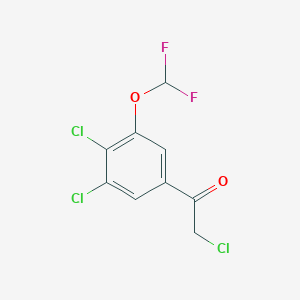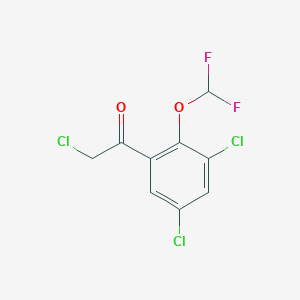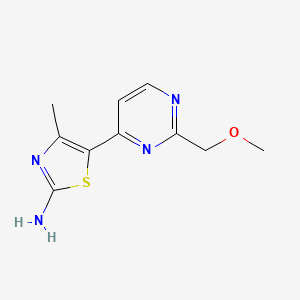
5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine
Overview
Description
5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine (MMT) is a synthetic compound with a wide range of applications in scientific research. It is used as a synthetic intermediate in organic synthesis and as a reagent in various laboratory experiments. MMT has been used in a variety of fields, such as biochemistry, pharmacology, and toxicology.
Scientific Research Applications
Antifungal Applications
Compounds structurally similar to 5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine have demonstrated significant antifungal properties. A study by Jafar et al. (2017) synthesized derivatives of dimethylpyrimidin and found them to be effective against fungi like Aspergillus terreus and Aspergillus niger. This highlights the potential of these compounds in developing antifungal agents.
Crystal Structure and Theoretical Studies
The crystal structure and theoretical properties of pyrimidine derivatives, including those similar to the compound , have been explored. Murugavel et al. (2014) investigated a compound that provided insights into molecular conformation and chemical reactivity. These studies are vital for understanding the physical and chemical properties of these compounds.
Synthesis and Biological Activities
Research has been conducted on the synthesis and biological activities of pyrimidine derivatives. Su et al. (1986) detailed the synthesis of N-[p-[[(2,4-Diaminopyrido[2,3-d]pyrimidin-6-yl)methyl] amino]benzoyl]-L-glutamic acid and its analogs, demonstrating significant anticancer activity. Such research paves the way for potential therapeutic applications.
Herbicidal Applications
Derivatives of pyrimidine, including structures similar to the compound , have shown potential as herbicides. Zhu et al. (2021) synthesized pyrimidine derivatives containing 1,2,4-triazole and found them to be effective against certain plants, indicating their use in agricultural sectors.
Mechanism of Action
Target of Action
Similar compounds such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been found to inhibit cdk2 , a protein kinase involved in the regulation of the cell cycle .
Mode of Action
Similar compounds have been found to inhibit cdk2, which may result in the alteration of cell cycle progression .
Biochemical Pathways
The inhibition of cdk2 by similar compounds can affect the cell cycle, potentially leading to apoptosis .
Result of Action
Similar compounds have shown cytotoxic activities against various cell lines, including mcf-7 and hct-116 . This suggests that the compound may have potential anticancer properties.
Biochemical Analysis
Biochemical Properties
5-(2-(Methoxymethyl)pyrimidin-4-yl)-4-methylthiazol-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with cyclin-dependent kinases (CDKs), particularly CDK2, which is crucial for cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thus affecting cell proliferation. Additionally, it may interact with other proteins involved in signal transduction pathways, influencing cellular responses to external stimuli.
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of CDK2 leads to cell cycle arrest, particularly at the G1 phase, preventing cells from progressing to the S phase . This can result in reduced cell proliferation and induction of apoptosis in certain cancer cell lines. The compound also affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the ATP-binding pocket of CDK2, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets necessary for cell cycle progression. Additionally, the compound may influence other molecular pathways by interacting with transcription factors and other regulatory proteins, leading to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained inhibition of CDK2 activity . Prolonged exposure may lead to adaptive cellular responses, such as upregulation of compensatory pathways or development of resistance mechanisms.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits CDK2 activity, leading to reduced tumor growth in cancer models . Higher doses may result in toxic effects, including off-target interactions and adverse physiological responses. Determining the optimal dosage is crucial for maximizing therapeutic benefits while minimizing toxicity.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation and elimination . The compound’s effects on metabolic flux and metabolite levels can impact cellular energy balance and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is efficiently taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it may localize to specific compartments, such as the nucleus or cytoplasm, depending on its interactions with intracellular proteins and organelles.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with nuclear proteins can facilitate its accumulation in the nucleus, where it can exert its effects on gene expression and cell cycle regulation.
properties
IUPAC Name |
5-[2-(methoxymethyl)pyrimidin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4OS/c1-6-9(16-10(11)13-6)7-3-4-12-8(14-7)5-15-2/h3-4H,5H2,1-2H3,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUSOWTZDKTYJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NC=C2)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



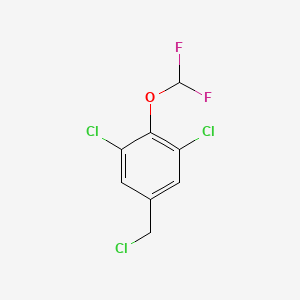
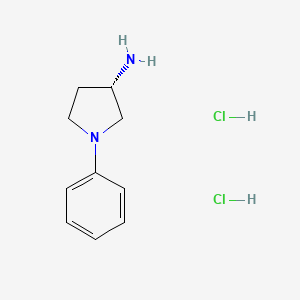
![[(1-Benzyl-1h-indol-4-yl)oxy]acetic acid](/img/structure/B1411274.png)



